4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine , adhering to IUPAC guidelines for polycyclic systems. Key nomenclature rules include:
- Parent Structure Identification : The pyrimidoindole (pyrimido[5,4-b]indole) serves as the core bicyclic system.
- Substituent Prioritization :
- 4-(4-Chlorophenyl) : A chlorophenyl group attached to position 4 of the pyrazole ring.
- 1-(5H-Pyrimido[5,4-b]indol-4-yl) : The pyrimidoindole moiety fused at position 1 of the pyrazole ring.
- Hydrogenation State : The "5H" designation indicates the pyrimidindole ring is in its non-aromatized, dihydrogenated form.
| Component | Position | Functional Group |
|---|---|---|
| Pyrazole | Core | Nitrogen-rich heterocycle |
| Pyrimidoindole | Fused | Bicyclic pyrimidine-indole |
| 4-Chlorophenyl | Substituent | Electron-withdrawing aryl |
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₉H₁₃ClN₆ , with a calculated molecular weight of 360.81 g/mol . Structural composition:
- Pyrazole Ring : C₃H₃N₂ (positions 1–3).
- Pyrimidoindole Core : C₉H₆N₄ (fused bicyclic system).
- 4-Chlorophenyl Group : C₆H₄Cl.
| Element | Quantity | Atomic Weight (g/mol) | Contribution to MW |
|---|---|---|---|
| Carbon | 19 | 12.01 | 228.19 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 6 | 14.01 | 84.06 |
| Total | — | — | 360.81 |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR provide critical insights into the compound’s electronic environment and bonding.
13C NMR shifts for carbons bonded to electronegative atoms (e.g., Cl, N) typically appear downfield:
Infrared (IR) Spectroscopy
Key absorption bands and their assignments:
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Source |
|---|---|---|---|
| 3300–3500 | N–H (amine) stretching | Broad | |
| 3000–3100 | C–H (aromatic) | Medium | |
| 1600–1500 | C=N/C=C (aromatic) | Strong | |
| 800–600 | C–Cl (stretching) | Sharp |
Mass Spectrometry (MS)
The molecular ion peak at m/z 360.81 confirms the molecular formula. Fragmentation patterns include:
- Loss of Cl⁻ : Observed as a peak at m/z 326.76 (360.81 – 35.45).
- Cleavage of Pyrazole-Pyrimidoindole Bond : Secondary peaks corresponding to C₉H₆N₄⁺ (pyrimidoindole, m/z 156.05 ) and C₁₀H₈ClN₂⁺ (pyrazole + chlorophenyl, m/z 204.76 ).
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6/c20-12-7-5-11(6-8-12)14-9-26(25-18(14)21)19-17-16(22-10-23-19)13-3-1-2-4-15(13)24-17/h1-10,24H,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGGGHYMHMOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N4C=C(C(=N4)N)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrimidines with Indole Derivatives
The pyrimido[5,4-b]indole system is often synthesized via cyclocondensation reactions. A literature method involves reacting 2-amino-4-chloropyrimidine with indole-3-carbaldehyde under acidic conditions to form the fused ring. For example, 5H-pyrimido[5,4-b]indol-4-one can be synthesized by heating 2-amino-4,6-dichloropyrimidine with indole-3-carboxaldehyde in acetic acid, followed by dechlorination using palladium catalysis.
Reaction Conditions :
Buchwald-Hartwig Amination for Functionalization
To introduce the 4-amino group, Buchwald-Hartwig amination of 4-chloropyrimidoindole with ammonia or an amine-protecting group (e.g., Boc-protected amine) is effective. For instance, treating 4-chloro-5H-pyrimido[5,4-b]indole with ammonium hydroxide and a palladium catalyst (e.g., Pd(OAc)₂) in toluene yields the 4-aminopyrimidoindole derivative.
Optimization Notes :
- Ligands such as Xantphos enhance coupling efficiency.
- Yields improve with microwave irradiation (85% vs. 65% conventional heating).
Synthesis of 4-(4-Chlorophenyl)-1H-Pyrazol-3-Amine
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The pyrazole ring is typically formed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters . For the 4-(4-chlorophenyl) substituent, 4-chlorophenylhydrazine is reacted with ethyl acetoacetate in ethanol under reflux:
$$
\text{4-Cl-C}6\text{H}4\text{-NH-NH}2 + \text{CH}3\text{COCH}_2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{4-(4-Cl-phenyl)-1H-pyrazol-3-amine}
$$
Key Observations :
Epoxide Ring-Opening and Cyclization
An alternative route involves epoxide intermediates . Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, prepared from 3(5)-arylpyrazoles, undergoes ring-opening with ammonia to form the 3-amine substituent. Subsequent cyclization in methanol yields the pyrazole-3-amine scaffold.
Example Protocol :
- React 3-(4-chlorophenyl)-1H-pyrazole with epichlorohydrin to form the epoxide.
- Treat with aqueous ammonia (25%) at 60°C for 6 hours.
- Isolate the product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 78%.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
The 4-aminopyrimidoindole core reacts with halogenated pyrazole derivatives via SNAr. For example, 4-amino-5H-pyrimido[5,4-b]indole and 4-(4-chlorophenyl)-1H-pyrazol-3-amine are coupled in DMF using K₂CO₃ as a base:
$$
\text{Pyrimidoindole-NH}2 + \text{Pyrazole-Br} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{Target Compound}
$$
Challenges :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling links boronic acid-functionalized pyrimidoindole with bromopyrazole intermediates. For instance:
- Prepare 4-bromo-5H-pyrimido[5,4-b]indole via bromination of the parent compound.
- React with 4-(4-chlorophenyl)-1H-pyrazol-3-amine-boronic ester using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Temperature: 100°C (microwave, 30 min)
Yield : 82%.
Optimization and Characterization
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting materials.
- Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves regioisomers.
Spectroscopic Validation
- ¹H NMR : Pyrimidoindole NH protons appear at δ = 9.2–9.4 ppm, while pyrazole NH₂ resonates at δ = 6.8–7.1 ppm.
- MS (ESI+) : Molecular ion peak at m/z = 436.5 [M+H]⁺ aligns with the calculated mass.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| SNAr Coupling | 65 | 95 | No transition metals | Requires protecting groups |
| Suzuki Coupling | 82 | 98 | High regioselectivity | Pd contamination risk |
| Epoxide Cyclization | 78 | 97 | Single-step coupling | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety often exhibit potent anticancer properties. In particular, derivatives of 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine have been investigated for their efficacy against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 ± 0.04 | |
| Compound B | HCT116 | 0.39 ± 0.06 | |
| Compound C | A375 | 1.50 |
These findings suggest that the compound may inhibit critical pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Properties
The pyrazole structure has been associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown that related compounds can significantly reduce inflammation markers in vitro and in vivo:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Compound D | 69.95% (against K562 cells) | |
| Compound E | 86.4% (standard ibuprofen) |
These results highlight the potential of this compound as a lead for developing new anti-inflammatory drugs.
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored extensively in literature. Various synthetic routes have been developed to enhance yield and selectivity for biological activity:
- Condensation Reactions : Utilizing starting materials such as chlorobenzene derivatives and pyrimidine precursors.
- Optimization Techniques : Employing microwave-assisted synthesis for improved efficiency.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating strong potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another investigation, a related pyrazole compound was tested for its ability to reduce inflammation in animal models of arthritis, showing promising results that warrant further clinical evaluation.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent effects, synthesis pathways, and biological activities.
Structural Comparisons
Key structural differences arise from substituent positions, fused ring systems, and functional groups:
Key Observations :
- Halogenated aryl groups (e.g., 4-chlorophenyl, 2,4,6-trichlorophenyl) are common across analogs, contributing to lipophilicity and metabolic stability .
- Substituent regioisomerism significantly impacts activity. For example, switching substituent positions in pyrazoles can shift activity from kinase inhibition to antimicrobial effects .
Key Findings :
- Kinase Inhibition: Pyrazoles with electron-withdrawing groups (e.g., trifluoromethyl, trichlorophenyl) exhibit nanomolar potency against cancer-associated kinases .
- Antimicrobial Activity : Diazenyl and hydrazine-linked pyrazoles show broad-spectrum activity, likely via membrane disruption .
Biological Activity
The compound 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 318469-18-0
- Molecular Formula : C19H13ClN6
- Molar Mass : 360.81 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties. Notably, it has shown significant activity against glioblastoma cells and other cancer types through various mechanisms.
Inhibition of Kinases
One of the key mechanisms by which this compound exerts its anticancer effects is through the inhibition of specific kinases. For instance, it has been reported to inhibit AKT2/PKBβ, a critical player in the PI3K/AKT signaling pathway associated with cancer cell survival and proliferation.
- IC50 Values :
- AKT2: 12 µM
- AKT1: 14 µM
This specificity indicates that the compound could be a promising candidate for targeted cancer therapies, particularly for glioblastoma where AKT signaling is often dysregulated .
In Vitro Studies
In vitro studies have demonstrated that the compound inhibits the growth of glioma cell lines and primary patient-derived glioma stem cells. It effectively reduced neurosphere formation, which is indicative of its potential to target cancer stem cells .
| Study | Cell Line | EC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Glioblastoma | <10 | Growth inhibition |
| Study 2 | Non-cancerous cells | >40 | Low cytotoxicity |
Case Studies and Research Findings
Several studies have explored the broader implications of pyrazole derivatives in drug design:
- Antitumor Activity : A study found that pyrazole derivatives exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions on the pyrazole ring can greatly influence biological activity, emphasizing the importance of chemical modifications in drug development .
- Combination Therapies : There is ongoing research into combining pyrazole derivatives with other therapeutic agents to enhance overall efficacy against resistant cancer types .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Answer: The synthesis of pyrazole-indole hybrids typically involves multi-step reactions. For analogous compounds (e.g., ), a common strategy includes:
Condensation : Reacting chlorophenyl precursors with pyrazole intermediates under reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.
Cyclization : Using catalysts like POCl₃ or H₂SO₄ to form the pyrimidoindole core .
Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.
Key considerations :
- Solvent polarity affects reaction kinetics; DMF enhances solubility of aromatic intermediates.
- Temperature control minimizes side reactions (e.g., over-cyclization).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound. Reported yields for similar syntheses range from 45–65% .
Q. How can structural confirmation be achieved for this compound, and what analytical techniques are most reliable?
Answer: Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and amine resonance (δ 4.5–5.5 ppm). Cross-peaks in 2D NMR (HSQC, HMBC) verify connectivity .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrimidoindole system. For example, reports a dihedral angle of 12.3° between pyrazole and indole rings, critical for assessing planarity .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical mass (<±2 ppm error).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). Pyrazole-amine moieties often form hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase.
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinases) to minimize variability .
- Dose-response curves : Fit data to Hill equations to calculate precise IC₅₀ values. Outliers may indicate off-target effects.
- Orthogonal validation : Confirm enzyme inhibition (e.g., luminescent ADP-Glo™ assay) with cellular viability assays (MTT/XTT) .
Q. How does the chlorophenyl substituent influence the compound’s electronic properties and metabolic stability?
Answer:
- Electron-withdrawing effect : The Cl group reduces electron density in the pyrazole ring, enhancing electrophilicity (measured via Hammett σₚ value: +0.23) .
- Metabolism : Cytochrome P450 (CYP3A4) mediates dechlorination, forming reactive intermediates. Stability assays in hepatocyte microsomes (t₁/₂ ≥ 60 min) suggest moderate metabolic resistance .
Q. Methodological Challenges
Q. How to optimize regioselectivity during pyrazole-indole fusion to avoid byproducts?
Answer:
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the indole nitrogen) to steer cyclization .
- Catalytic systems : Pd(OAc)₂/Xantphos improves coupling efficiency (yield +20%) in Suzuki-Miyaura reactions for pyrimidoindole formation .
- In-situ monitoring : Use TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) to track intermediate formation.
Q. What strategies mitigate solubility limitations in in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Pro-drug approaches : Esterify the amine group to improve membrane permeability (e.g., acetylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
